
(S)-4,4,4-trifluoro-2-methylbutan-1-amine
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Overview
Description
(S)-4,4,4-Trifluoro-2-methylbutan-1-amine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4,4-trifluoro-2-methylbutan-1-amine typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent reacts with a precursor molecule containing a leaving group. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (S)-4,4,4-Trifluoro-2-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
(S)-4,4,4-Trifluoro-2-methylbutan-1-amine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions.
Types of Reactions:
The compound participates in several key reactions:
- Oxidation: Converts to amides or nitriles.
- Reduction: Forms corresponding alcohols or hydrocarbons.
- Substitution: Introduces different functional groups via nucleophilic substitution.
Common Reagents and Conditions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral pH |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Basic or acidic conditions |
Biological Applications
Biological Activity:
Research indicates that this compound exhibits potential biological activities. It has been studied for its role in enzyme inhibition and receptor interactions.
Mechanism of Action:
The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate enzyme activity and receptor interactions effectively. This characteristic makes it a candidate for drug development.
Case Studies:
- In studies involving enzyme binding assays, this compound demonstrated significant binding affinity to various targets, indicating its potential as a therapeutic agent .
Pharmaceutical Applications
Drug Development:
this compound is explored as a precursor for new pharmaceuticals. Its unique properties allow it to act as a bioisostere of natural amino acids, which can lead to the development of drugs with improved efficacy and reduced side effects.
Therapeutic Potential:
The compound is under investigation for its potential applications in treating diseases like Alzheimer's disease by reducing beta amyloid production .
Industrial Applications
Material Science:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties due to its unique trifluoromethyl group.
Mechanism of Action
The mechanism of action of (S)-4,4,4-trifluoro-2-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (S)-4,4,4-Trifluoro-2-methylbutan-2-amine
- (S)-4,4,4-Trifluoro-3-methylbutan-1-amine
- (S)-4,4,4-Trifluoro-2-ethylbutan-1-amine
Comparison: Compared to these similar compounds, (S)-4,4,4-trifluoro-2-methylbutan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group in different positions can lead to variations in chemical and physical properties, affecting their suitability for different applications.
Biological Activity
(S)-4,4,4-Trifluoro-2-methylbutan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activity, particularly in drug discovery and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a branched amine structure, which significantly enhances its lipophilicity. This property allows it to efficiently cross biological membranes and interact with various molecular targets within cells. The molecular formula is C5H10F3N, with a molecular weight of approximately 177.6 g/mol.
The biological activity of this compound primarily arises from its ability to modulate enzyme activity and receptor interactions due to the presence of the trifluoromethyl group. This modification not only increases lipophilicity but also alters the compound's reactivity compared to non-fluorinated analogs.
Key Mechanisms:
- Enzyme Interaction : The compound acts as a ligand for various enzymes, influencing their catalytic activity.
- Receptor Modulation : It may interact with specific receptors, potentially affecting signaling pathways involved in various physiological processes.
Pharmacological Potential
Research has indicated that this compound could serve as a promising candidate in pharmacology due to its unique properties:
- CNS Penetration : Studies suggest that compounds with similar structures can penetrate the blood-brain barrier (BBB), which is crucial for developing treatments for neurological disorders .
- Therapeutic Applications : It has been investigated for potential use in treating conditions such as Toxoplasma infections and possibly other CNS-related diseases .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity and pharmacokinetic properties of this compound:
- CNS Penetration Studies : In vivo biodistribution studies demonstrated that the compound could achieve significant brain concentrations when administered systemically. For instance, one study reported enhanced delivery to the brain compared to traditional formulations .
- Structure–Activity Relationship (SAR) : The compound’s structural features were analyzed to determine how modifications affect its biological activity. The presence of the trifluoromethyl group was found to be critical in enhancing metabolic stability and interaction with biological targets .
- Comparative Analysis : A comparative study highlighted how this compound differs from similar compounds in terms of biological activity and reactivity due to its unique trifluoromethyl group.
Table 1: Biological Activity Comparison
Compound Name | CNS Penetration | IC50 (nM) | Comments |
---|---|---|---|
This compound | Yes | TBD | Promising candidate for CNS therapies |
Similar Trifluoromethyl Compounds | Variable | TBD | Generally enhanced stability |
Non-Fluorinated Analog | No | TBD | Lacks enhanced properties |
Q & A
Q. What are the key synthetic routes for enantioselective preparation of (S)-4,4,4-trifluoro-2-methylbutan-1-amine, and how can enantiomeric purity be validated?
Basic Research Question
The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. A validated method includes the use of diastereomeric salt formation with chiral auxiliaries, such as (R)-1-phenylethylamine, to separate enantiomers . Enantiomeric purity can be assessed via polarimetry (e.g., specific rotation measurements) or chiral HPLC coupled with circular dichroism (CD) detection. For example, in related trifluoro compounds, polarimetry in ethanol showed specific rotations of [α]D = +15.1° for the (S)-enantiomer .
Methodological Steps :
Synthesis : React racemic 4,4,4-trifluoro-2-methylbutan-1-amine with (R)-1-phenylethylamine to form diastereomeric salts.
Crystallization : Fractional crystallization in ethanol to isolate the (S)-enantiomer.
Validation : Confirm purity using chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol eluent) or polarimetry.
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in fluorinated amines like this compound?
Basic Research Question
Fluorinated amines pose challenges due to the electron-withdrawing effects of fluorine atoms, which complicate NMR interpretation. Key techniques include:
- 19F NMR : To identify trifluoromethyl group environments (δ ~ -60 to -70 ppm for CF3 groups) .
- X-ray Crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, even with high-resolution or twinned data .
Example Workflow :
Crystallization : Grow single crystals in ethanol or acetonitrile.
Data Collection : Use a diffractometer with Mo-Kα radiation.
Refinement : Apply SHELXL for structure solution, incorporating fluorine atom anisotropy .
Q. What computational strategies are effective for predicting the metabolic pathways or receptor interactions of this compound?
Advanced Research Question
Computational studies can predict metabolic stability and binding affinities:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
Case Study :
For the structurally similar 1-(3,5-difluorophenoxy)-3-methylbutan-2-amine, docking studies revealed strong MAO-B inhibition (Ki = 12 nM) due to fluorine-enhanced hydrophobic interactions .
Q. How should researchers address contradictions in experimental data, such as conflicting crystallographic and spectroscopic results?
Advanced Research Question
Contradictions may arise from sample impurities, solvent effects, or refinement errors. Mitigation strategies include:
Data Cross-Validation : Compare NMR, X-ray, and mass spectrometry data. For example, mismatched fluorine chemical shifts could indicate conformational flexibility .
Refinement Protocols : In SHELX, adjust parameters for displacement ellipsoids and hydrogen bonding networks .
Dynamic NMR : Resolve fluxional behavior in solution (e.g., variable-temperature 19F NMR) .
Q. What are the comparative biological activities of this compound and its structural analogs?
Advanced Research Question
Fluorinated amines often exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability. A comparative analysis of similar compounds is shown below:
Methodological Insight :
- In Vitro Assays : Use fluorogenic substrates (e.g., kynuramine for MAO activity) to quantify inhibition .
Q. What are the challenges in quantifying this compound in biological matrices, and how can they be overcome?
Advanced Research Question
Fluorinated amines can interfere with LC-MS/MS due to fluorine’s electronegativity. Solutions include:
Derivatization : Use pentafluorophenyl isothiocyanate to enhance ionization .
Column Selection : Employ HILIC columns for polar metabolites.
Internal Standards : Deuterated analogs (e.g., d3-(S)-4,4,4-trifluoro-2-methylbutan-1-amine) for accurate quantification .
Q. How do solvent and temperature effects influence the stability of this compound during storage?
Basic Research Question
Stability studies show that fluorinated amines are prone to hydrolysis in protic solvents. Recommended protocols:
Properties
Molecular Formula |
C5H10F3N |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(2S)-4,4,4-trifluoro-2-methylbutan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3/t4-/m0/s1 |
InChI Key |
PIOIYGGPVZPPRE-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(F)(F)F)CN |
Canonical SMILES |
CC(CC(F)(F)F)CN |
Origin of Product |
United States |
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